8-(butylsulfanyl)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. Its structure features a butylsulfanyl group at the 8th position, a methyl group at the 3rd position, and a 3-methylbenzyl group at the 7th position. This compound is recognized for its potential biological activity and is studied for various scientific applications.
The compound can be synthesized through various organic chemistry methods, which involve multi-step reactions utilizing commercially available purine derivatives and specific reagents. The synthesis typically occurs in laboratory settings or industrial environments that focus on organic synthesis.
This compound is classified as a purine derivative, which is a category of compounds that play significant roles in biochemistry, particularly in nucleic acid structure and function. It may also exhibit properties relevant to pharmacology and biochemistry due to its structural features.
The synthesis of 8-(butylsulfanyl)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione generally involves several key steps:
The synthesis may require careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Catalysts may also be employed to enhance reaction efficiency.
The molecular formula for 8-(butylsulfanyl)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is , with a molar mass of approximately 358.46 g/mol.
| Property | Data |
|---|---|
| Molecular Formula | C18H22N4O2S |
| Molar Mass | 358.46 g/mol |
| InChI | InChI=1S/C18H22N4O2S |
| Canonical SMILES | CCCCSC1=NC2=C(N1C(=O)N(C2=O)C)C |
8-(butylsulfanyl)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions:
These reactions are typically carried out using common reagents such as hydrogen peroxide for oxidation or lithium aluminum hydride for reduction.
The mechanism of action for 8-(butylsulfanyl)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific biological targets:
This interaction can lead to significant biological effects relevant to pharmacological studies.
The compound exhibits typical characteristics associated with purines:
Key chemical properties include:
8-(butylsulfanyl)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione has potential applications in:
This compound's unique structure and reactivity make it a valuable subject in ongoing scientific research across various fields including medicinal chemistry and biochemistry.
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2
CAS No.: 53696-69-8